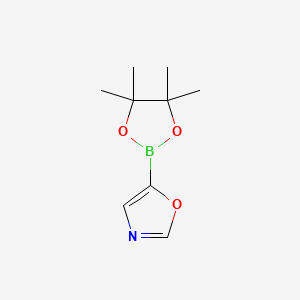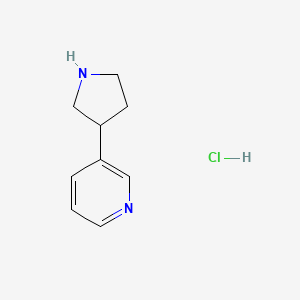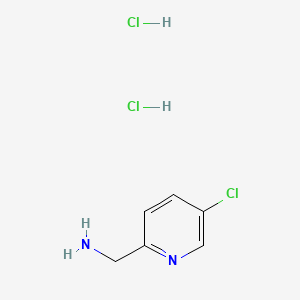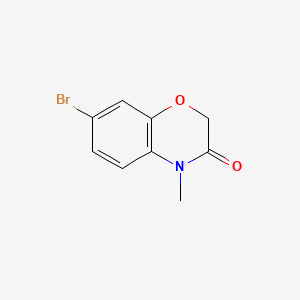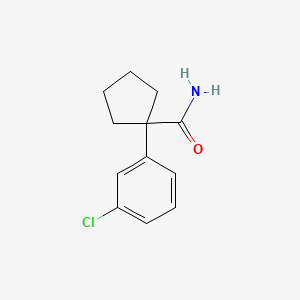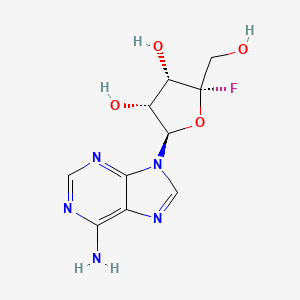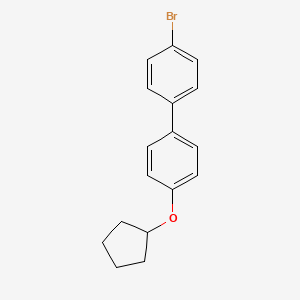![molecular formula C10H15N3 B580593 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1211584-40-5](/img/structure/B580593.png)
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is an aromatic heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Both natural and synthetic pyrimidines exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a pyrimidine core with a tert-butyl group attached. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography. Understanding the spatial arrangement of functional groups aids in predicting its properties and interactions .
Chemical Reactions Analysis
The reactivity of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine depends on its substituents and the specific reaction conditions. Investigating its behavior in various chemical reactions—such as nucleophilic substitutions, oxidations, or cyclizations—provides insights into its versatility and potential applications .
Physical And Chemical Properties Analysis
Experimental data on the physical and chemical properties of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine would provide valuable insights. These properties include solubility, melting point, boiling point, stability, and spectroscopic characteristics (such as UV-Vis absorption). Such information guides its practical use and formulation .
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including structures related to 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, are noted for their wide range of biological activities, which has significant implications in medicinal chemistry. These compounds are foundational in the synthesis of bioactive molecules due to their inherent structural diversity and ability to interact with various biological targets. Research has highlighted their roles in the development of anticancer agents, with numerous patents indicating the pyrimidine scaffold's utility in designing compounds with potent cell-inhibitory properties against various cancer cell lines (Kaur et al., 2014).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been identified as excellent materials for creating optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This versatility extends the utility of pyrimidines beyond pharmacology into materials science, where they contribute to the development of novel optical sensing technologies (Jindal & Kaur, 2021).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to the pyrimidine structures of interest, plays a critical role as a precursor in the synthesis of various medicinal and pharmaceutical compounds. Recent reviews discuss the use of diversified hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the broader synthetic applications of pyrimidine derivatives and their bioavailability. These synthetic routes are essential for generating lead molecules for further pharmaceutical development (Parmar et al., 2023).
Anti-Inflammatory and Pharmacological Properties
Pyrimidines exhibit a spectrum of pharmacological effects, including anti-inflammatory properties. The synthesis and evaluation of substituted tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity. This suggests the potential for designing new anti-inflammatory drugs based on pyrimidine derivatives, further underscoring the chemical's importance in developing new therapeutics (Gondkar et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the I338G mutant v-Src , a member of the Src-family tyrosine kinases . This family of kinases plays a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine acts as a potent, reversible, ATP-competitive inhibitor of the I338G mutant v-Src . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM) . It also inhibits wild-type Fyn, another member of the Src-family tyrosine kinases, with an IC 50 of 600 nM .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by src-family tyrosine kinases, which include cell growth, survival, and differentiation pathways .
Pharmacokinetics
It is known to be cell-permeable , suggesting it can cross cell membranes to reach its intracellular targets.
Result of Action
The inhibition of the I338G mutant v-Src and wild-type Fyn by 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can lead to the modulation of cellular processes controlled by these kinases, potentially impacting cell proliferation, survival, and differentiation .
Safety and Hazards
As with any chemical compound, safety considerations are crucial. Researchers should assess toxicity, environmental impact, and potential hazards associated with handling or exposure to 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . Proper protective measures and risk assessments are essential during laboratory work or industrial applications .
properties
IUPAC Name |
2-tert-butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2,3)9-12-5-7-4-11-6-8(7)13-9/h5,11H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBVWJJOYADHPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CNCC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717300 |
Source


|
| Record name | 2-tert-Butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
CAS RN |
1211584-40-5 |
Source


|
| Record name | 2-tert-Butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

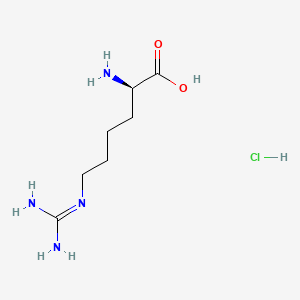
![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
